O-(2-cyclopropylethyl)hydroxylamine O-(2-cyclopropylethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 854383-24-7
VCID: VC6388557
InChI: InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
SMILES: C1CC1CCON
Molecular Formula: C5H11NO
Molecular Weight: 101.149

O-(2-cyclopropylethyl)hydroxylamine

CAS No.: 854383-24-7

Cat. No.: VC6388557

Molecular Formula: C5H11NO

Molecular Weight: 101.149

* For research use only. Not for human or veterinary use.

O-(2-cyclopropylethyl)hydroxylamine - 854383-24-7

Specification

CAS No. 854383-24-7
Molecular Formula C5H11NO
Molecular Weight 101.149
IUPAC Name O-(2-cyclopropylethyl)hydroxylamine
Standard InChI InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2
Standard InChI Key LZPINMBRDCUBEF-UHFFFAOYSA-N
SMILES C1CC1CCON

Introduction

Structural and Molecular Characteristics

O-(2-Cyclopropylethyl)hydroxylamine possesses a molecular weight of 101.15 g/mol and the IUPAC name O-(2-cyclopropylethyl)hydroxylamine . Its structure combines a strained cyclopropane ring with a hydroxylamine functional group, enabling diverse reactivity. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₅H₁₁NO
SMILESC1CC1CCON
InChIKeyLZPINMBRDCUBEF-UHFFFAOYSA-N
CAS Number854383-24-7

The cyclopropane ring introduces angle strain, enhancing the compound’s reactivity toward ring-opening reactions, while the hydroxylamine group (-NH-O-) participates in nucleophilic and electrophilic transformations .

Synthesis and Scalability

General Synthetic Route

The synthesis of O-(2-cyclopropylethyl)hydroxylamine leverages Mitsunobu reaction conditions, as adapted from methodologies for O-alkylhydroxylamines . A representative procedure involves:

  • Mitsunobu Coupling:

    • Reagents: 2-cyclopropylethanol, N-hydroxylphthalimide, triphenylphosphine, diisopropylazodicarboxylate (DIAD).

    • Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 3 hours .

    • Product: Phthalimide-protected intermediate.

  • Deprotection:

    • Reagents: Hydrazine monohydrate.

    • Conditions: Stirring at room temperature for 30 minutes, followed by HCl treatment to yield the hydrochloride salt .

This method achieves gram-scale production with yields exceeding 80% , making it practical for industrial applications.

Optimization and Modifications

Recent work has demonstrated that substituting the cyclopropylethyl group with halogen atoms (e.g., meta-chloro or bromo) enhances stability and reactivity . For example, halogenated derivatives exhibit improved solubility in polar aprotic solvents, facilitating downstream reactions .

Reactivity and Applications

-Sigmatropic Rearrangement

The compound serves as a precursor for N-heterocycles via a di-heteroatom -sigmatropic rearrangement . For example, under basic conditions, N-arylated derivatives undergo a cascade reaction to form tetrahydroquinolines:

O-(2-Cyclopropylethyl)hydroxylamineBaseTetrahydroquinoline+Byproducts\text{O-(2-Cyclopropylethyl)hydroxylamine} \xrightarrow{\text{Base}} \text{Tetrahydroquinoline} + \text{Byproducts}

This transformation is metal-free and tolerates electron-rich and electron-poor aryl groups, enabling access to structurally diverse libraries .

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